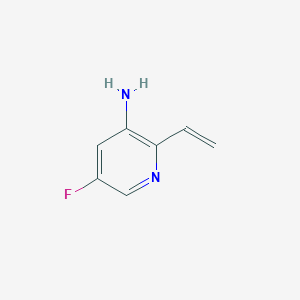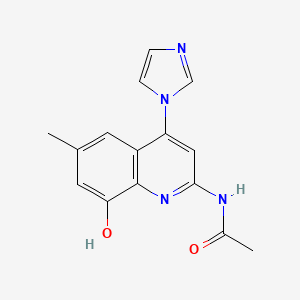
N-(8-Hydroxy-4-(1H-imidazol-1-yl)-6-methylquinolin-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(8-Hydroxy-4-(1H-imidazol-1-yl)-6-methylquinolin-2-yl)acetamide: is a complex organic compound with a molecular formula of C13H11N3O This compound is characterized by the presence of a quinoline core, substituted with hydroxy, imidazolyl, and acetamide groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(8-Hydroxy-4-(1H-imidazol-1-yl)-6-methylquinolin-2-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of an oxidizing agent like nitrobenzene.
Introduction of the Imidazolyl Group: The imidazolyl group can be introduced via a nucleophilic substitution reaction, where an imidazole derivative reacts with the quinoline core.
Acetylation: The final step involves the acetylation of the amine group using acetic anhydride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The hydroxy group in the compound can undergo oxidation to form a quinone derivative.
Reduction: The imidazolyl group can be reduced to form an imidazoline derivative.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazolyl and acetamide groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Imidazoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, N-(8-Hydroxy-4-(1H-imidazol-1-yl)-6-methylquinolin-2-yl)acetamide is used as a ligand in coordination chemistry. Its ability to form stable complexes with metal ions makes it valuable in catalysis and material science.
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development.
Medicine
In medicine, this compound is investigated for its potential therapeutic effects. It has shown promise in preclinical studies as an anti-inflammatory and antimicrobial agent.
Industry
In the industrial sector, this compound is used in the synthesis of advanced materials, including polymers and nanomaterials. Its ability to modify the properties of these materials makes it valuable in various applications.
Wirkmechanismus
The mechanism of action of N-(8-Hydroxy-4-(1H-imidazol-1-yl)-6-methylquinolin-2-yl)acetamide involves its interaction with specific molecular targets. The hydroxy and imidazolyl groups allow it to form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. It can inhibit enzymes by binding to their active sites, thereby modulating their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
8-Hydroxyquinoline: Similar in structure but lacks the imidazolyl and acetamide groups.
4-Imidazolylquinoline: Lacks the hydroxy and acetamide groups.
2-Methylquinoline: Lacks the hydroxy, imidazolyl, and acetamide groups.
Uniqueness
N-(8-Hydroxy-4-(1H-imidazol-1-yl)-6-methylquinolin-2-yl)acetamide is unique due to the combination of hydroxy, imidazolyl, and acetamide groups on the quinoline core. This unique structure imparts distinct chemical and biological properties, making it valuable in various scientific and industrial applications.
Eigenschaften
Molekularformel |
C15H14N4O2 |
|---|---|
Molekulargewicht |
282.30 g/mol |
IUPAC-Name |
N-(8-hydroxy-4-imidazol-1-yl-6-methylquinolin-2-yl)acetamide |
InChI |
InChI=1S/C15H14N4O2/c1-9-5-11-12(19-4-3-16-8-19)7-14(17-10(2)20)18-15(11)13(21)6-9/h3-8,21H,1-2H3,(H,17,18,20) |
InChI-Schlüssel |
JGVVTWOVXLAXLR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C(=C1)O)N=C(C=C2N3C=CN=C3)NC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


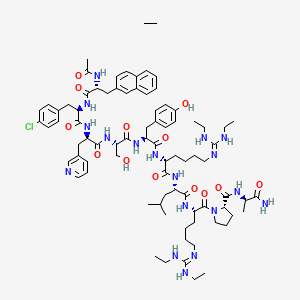
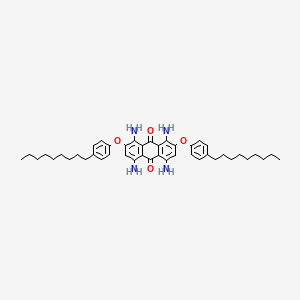



![3-((2'-Acetamido-4'-methyl-[4,5'-bithiazol]-2-yl)amino)benzoicacidhydrobromide](/img/structure/B13134105.png)
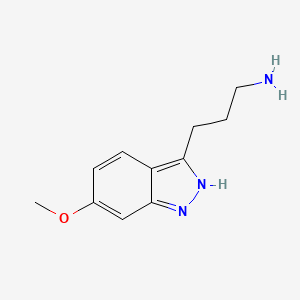
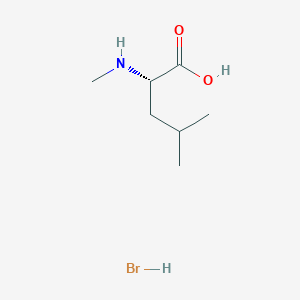
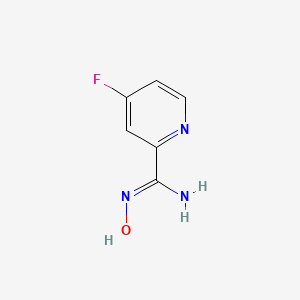
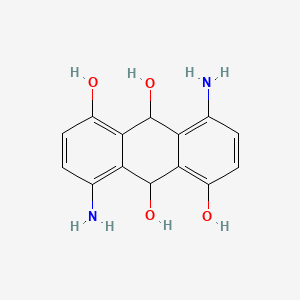


![[(18S)-3,5-dioxo-17-oxa-4,14,21-triazahexacyclo[19.6.1.17,14.02,6.08,13.022,27]nonacosa-1(28),2(6),7(29),8,10,12,22,24,26-nonaen-18-yl]methyl methanesulfonate](/img/structure/B13134131.png)
